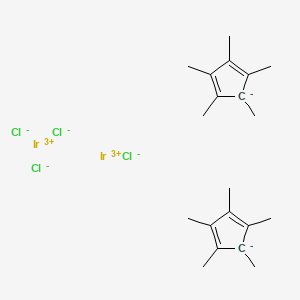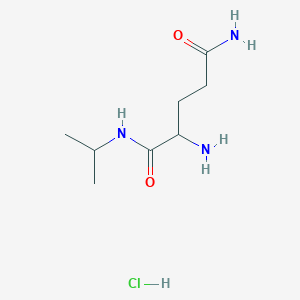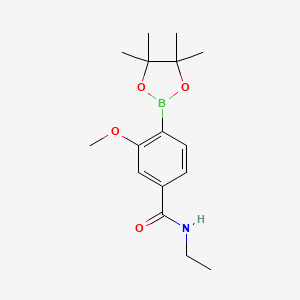
Dicloruro de pentametilciclopentadieniliridio
Descripción general
Descripción
(Pentamethylcyclopentadienyl)iridium dichloride dimer is an organometallic compound with the formula [(C5(CH3)5IrCl2)]2, commonly abbreviated [Cp*IrCl2]2 . This bright orange air-stable diamagnetic solid is a reagent in organometallic chemistry . The compound has C2h symmetry, and each metal is pseudo-octahedral .
Synthesis Analysis
The compound was first prepared by the reaction of hydrated iridium trichloride with hexamethyl Dewar benzene . More conveniently, it is prepared by the reaction of hydrated iridium trichloride and pentamethylcyclopentadiene in hot methanol, from which the product precipitates .Molecular Structure Analysis
The compound has C2h symmetry. Each metal is pseudo-octahedral . The terminal and bridging Ir-Cl bonds have the lengths 2.39 and 2.45 Å, respectively .Chemical Reactions Analysis
The Ir-μ-Cl bonds are labile and can be cleaved to give a variety of adducts of the general formula CpIrCl2L . Such adducts undergo further substitution to afford cations [CpIrClL2]+ and [Cp*IrL3]2+ . The chloride ligands can also be replaced by other anions such as carboxylates, nitrite, and azide .Physical And Chemical Properties Analysis
The compound is an orange solid with a melting point of >230 °C . It is soluble in dichloromethane and chloroform . The molar mass of the compound is 796.71 g/mol .Aplicaciones Científicas De Investigación
Catalizador para la Síntesis de Aminas más Ecológica
Dicloruro de pentametilciclopentadieniliridio: actúa como catalizador para la síntesis de aminas a partir de alcoholes y aminas a través de un proceso conocido como "préstamo de hidrógeno" . Este método se considera más ecológico porque minimiza los residuos y evita el uso de reactivos o disolventes adicionales.
Precursor de Catalizadores Ácidos Cooperativos Metal-Brønsted
Este compuesto actúa como precursor para desarrollar catalizadores ácidos cooperativos metal-Brønsted. Estos catalizadores se utilizan en reacciones de aminación reductora que implican hidrógeno gaseoso, lo que representa un enfoque más ecológico en comparación con los métodos tradicionales .
Aminación Reductora Asimétrica
En el campo de la síntesis asimétrica, el This compound se utiliza en la catálisis cooperativa ácido-metal de Brønsted. Esta aplicación es particularmente importante para producir aminas quirales, que son valiosas en productos farmacéuticos y productos químicos finos .
Activación de Enlaces Carbono-Flúor
El compuesto ha mostrado potencial en la activación de enlaces C-F. Esto es significativo porque los enlaces carbono-flúor se encuentran entre los más fuertes en química orgánica, y su activación puede conducir al desarrollo de nuevos compuestos fluorados con posibles aplicaciones en química medicinal y ciencia de materiales .
Determinación de la Estructura mediante Difracción de Rayos X
This compound: se ha utilizado en estudios de difracción de rayos X de monocristal para determinar la estructura de los complejos. Esto es crucial para comprender la geometría molecular y la reactividad potencial de los nuevos compuestos .
Formación de Complejos de Carbenos N-Heterocíclicos
El compuesto participa en la formación de complejos de carbenos N-heterocíclicos (NHC). Estos complejos se estudian por sus propiedades catalíticas únicas y han sido un área fértil de investigación, particularmente en el contexto de los complejos de metales del grupo 9 .
Mecanismo De Acción
Pentamethylcyclopentadienyliridium dichloride, also known as (Pentamethylcyclopentadienyl)iridium dichloride dimer, is an organometallic compound with a variety of applications in scientific research . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It is known to function as a catalyst in cross-coupling and dimerization reactions .
Mode of Action
The compound functions as an electron donor, facilitating the formation of new chemical bonds by transferring electrons to substrate molecules . Its dimeric structure enables efficient electron transfer between its two iridium atoms, contributing to its electron-donating capability .
Biochemical Pathways
Its role as a catalyst suggests it may influence a variety of reactions, including cross-coupling and dimerization .
Result of Action
The result of Pentamethylcyclopentadienyliridium dichloride’s action is the facilitation of chemical reactions. By acting as an electron donor, it enables the formation of new chemical bonds, thereby driving reactions forward .
Safety and Hazards
The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. In case of skin contact, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If in eyes, rinse cautiously with water for several minutes .
Direcciones Futuras
(Pentamethylcyclopentadienyl)iridium dichloride dimer is a precursor to catalysts for the asymmetric transfer hydrogenation of ketones . It is also used as a catalyst for greener amine synthesis . The compound’s hydroalkoxylation of bis-homopropargylic alcohols provides an efficient access to dioxabicyclo[2.2.1]ketals .
Propiedades
IUPAC Name |
iridium(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15.4ClH.2Ir/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAGMBCAIFVRGJ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3].[Ir+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl4Ir2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045893 | |
| Record name | Pentamethylcyclopentadienyl iridium dichloride dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12354-84-6 | |
| Record name | Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]di- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12354-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentamethylcyclopentadienyliridium dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012354846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentamethylcyclopentadienyl iridium dichloride dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Pentamethylcyclopentadienyl)iridium(III) chloride dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAMETHYLCYCLOPENTADIENYLIRIDIUM DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OY4UUC534 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions can (Pentamethylcyclopentadienyl)iridium dichloride dimer catalyze?
A1: [IrCpCl2]2 demonstrates catalytic activity in a variety of reactions, highlighting its versatility. For instance, it efficiently catalyzes the cycloisomerization of homopropargylic diols to form dioxabicyclo[2.2.1]ketals [, ]. This reaction proceeds under mild conditions, requiring low catalyst loadings and short reaction times, making it a practical synthetic tool. Furthermore, [IrCpCl2]2 catalyzes the formation of tertiary amines from the reaction of ammonium salts with primary alcohols []. It exhibits comparable efficiency to Shvo's catalyst in this reaction, showcasing its potential as an alternative catalyst for this important transformation. Additionally, it can catalyze the cycloisomerization of nitrogen-tethered 1,6-enynes, leading to the formation of azabicyclo[4.1.0]heptenes, further broadening its synthetic utility [, ].
Q2: How does the structure of (Pentamethylcyclopentadienyl)iridium dichloride dimer contribute to its catalytic activity?
A2: The presence of the pentamethylcyclopentadienyl (Cp) ligand in [IrCpCl2]2 plays a crucial role in its catalytic activity. The steric bulk of the Cp ligand creates a more accessible metal center, facilitating the coordination of substrates to the iridium atom. Additionally, the electron-donating nature of the Cp ligand enhances the electron density at the metal center, promoting oxidative addition steps often crucial in catalytic cycles.
Q3: Are there any studies highlighting the influence of ligand modification on the catalytic activity of (Pentamethylcyclopentadienyl)iridium dichloride dimer derivatives?
A3: Yes, research has shown that modifying the ligand structure can impact the catalytic activity of [IrCpCl2]2 derivatives []. For example, replacing a chloride ligand with a bis(2,4,6-trimethylphenyl)formamidine ligand leads to the formation of an [IrCpCl2(amidine)] complex. This complex displays high activity in both the β-alkylation of 1-phenylethanol with primary alcohols and the formation of tertiary amines from ammonium salts and primary alcohols []. The enhanced activity is attributed to the presence of the NH group in the amidine ligand, suggesting that ligand modification can be strategically employed to fine-tune the catalytic properties of these iridium complexes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1405726.png)
![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)
![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)



![[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405735.png)
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1405736.png)
![(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405739.png)



![2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide](/img/structure/B1405748.png)
![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B1405749.png)